molecular formula C18H21N3O3S2 B4860852 N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide

N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B4860852
M. Wt: 391.5 g/mol
InChI Key: ZWBPCXNWNHUIBP-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 1-(phenylsulfonyl)piperidine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, enhancing its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide is unique due to the presence of both a thiophene and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-14-9-10-16(25-14)12-19-20-18(22)15-6-5-11-21(13-15)26(23,24)17-7-3-2-4-8-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBPCXNWNHUIBP-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.